REACTION_CXSMILES
|
[Na].[NH:2]1[C:6]([C:7](=O)[CH3:8])=[CH:5][CH:4]=[N:3]1.[C:10]([O:17][CH2:18][CH3:19])(=[O:16])[C:11](OCC)=O.Cl.[NH2:21][NH2:22].[OH-].[Na+]>O.C(O)C>[NH:21]1[C:11]([C:10]([O:17][CH2:18][CH3:19])=[O:16])=[CH:8][C:7]([C:6]2[NH:2][N:3]=[CH:4][CH:5]=2)=[N:22]1 |f:3.4,5.6,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0.948 g
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1C(C)=O
|
Name
|
|
Quantity
|
1.258 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
Cl.NN
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was again heated to 75° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
the combined organics were washed with water and brine
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=C(C=C1C(=O)OCC)C=1NN=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.404 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |